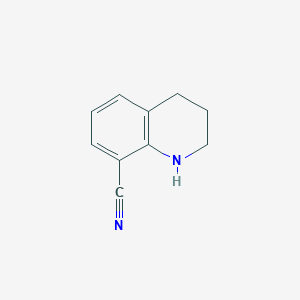

1,2,3,4-Tetrahydroquinoline-8-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJMLCBLUFHZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C#N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559715 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50741-37-2 | |

| Record name | 1,2,3,4-Tetrahydro-8-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50741-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological activity of tetrahydroquinoline derivatives.

An In-depth Technical Guide to the Biological Activity of Tetrahydroquinoline Derivatives

Executive Summary

Tetrahydroquinolines (THQs) are a prominent class of nitrogen-containing heterocyclic compounds that serve as a "privileged scaffold" in medicinal chemistry.[1] Their unique structural and physicochemical properties have positioned them as versatile building blocks for the development of novel therapeutic agents.[1] Naturally occurring and synthetic THQ derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[2][3] This guide provides a comprehensive technical overview of the diverse biological activities of THQ derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.

Introduction to the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a bicyclic structure consisting of a benzene ring fused to a fully saturated pyridine ring. This scaffold is found in numerous natural products and pharmacologically active agents.[2] Its significance in drug discovery stems from its rigid, three-dimensional conformation, which can facilitate precise interactions with a variety of biological targets, while also allowing for substitution at multiple positions to fine-tune its pharmacological profile.[1] The development of potent and selective THQ derivatives continues to be an active and promising field of research, aimed at creating new drugs for a wide range of human diseases.[2]

The Broad Spectrum of Biological Activities

Tetrahydroquinoline derivatives exhibit a wide array of pharmacological effects, making them attractive candidates for targeting complex diseases.

Anticancer Activity

The most extensively studied application of THQs is in oncology. These compounds have shown remarkable cytotoxicity against a multitude of human cancer cell lines.[3][4] Their anticancer effects are mediated through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, fragmentation of DNA, and interruption of cell migration.[5][6]

-

Mechanism of Action: A key mechanism involves the induction of cellular stress through the generation of reactive oxygen species (ROS), which can disrupt the balance of cell survival signals.[7] For instance, certain tetrahydroquinolinone derivatives have been shown to induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[7] Other derivatives act by inhibiting tubulin polymerization, which is crucial for cell division, or by inducing cell cycle arrest, typically at the G2/M phase.[3][8] Some THQs function as inhibitors of crucial enzymes like protein tyrosine kinases or histone deacetylases.[8]

-

Structure-Activity Relationship (SAR): The anticancer potency of THQ derivatives is highly dependent on the nature and position of substituents. For example, studies have shown that tetrahydroquinolinones bearing a carbonyl group at the C-2 position are promising leads for colon and lung cancer agents.[7][8] The addition of sulfonamide moieties has also been shown to produce compounds with greater potency than the reference drug Doxorubicin.[9] In one study, a 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one derivative (4a) exhibited potent cytotoxicity against both colon (HCT-116) and lung (A549) cancer cell lines.[8]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4a | A549 (Lung) | 1.83 ± 0.09 | [8] |

| Compound 4a | HCT-116 (Colon) | 2.11 ± 0.11 | [8] |

| Compound 20d | HCT-116 (Colon) | Micromolar | [7] |

| Compound 32 | Ehrlich Ascites Carcinoma | 2.5 µg/mL | [9] |

| Doxorubicin | Ehrlich Ascites Carcinoma | 37.5 µg/mL | [9] |

Neuroprotective Activity

THQ derivatives have emerged as promising agents for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as for providing neuroprotection following events like a stroke.[10][11][12]

-

Mechanism of Action: A primary neuroprotective mechanism is the potent antioxidant activity of these compounds.[13] For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to significantly decrease oxidative stress in animal models of Parkinson's disease by restoring the activity of antioxidant enzymes.[12] This is linked to the upregulation of key transcription factors like Nrf2 and Foxo1, which control the expression of antioxidant genes.[12] Other neuroprotective actions include the antagonism of the glycine binding site on the NMDA receptor, which can prevent excitotoxicity after ischemic events, and the inhibition of apoptosis.[10][14]

-

Key Findings: In a rat model of Parkinson's, HTHQ administration normalized chaperone-like activity, reduced inflammation, and suppressed apoptotic processes.[12][13] In models of cerebral ischemia/reperfusion, THQ derivatives reduced histopathological changes and inhibited inflammation by decreasing the expression of interleukins and NF-κB.[14]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and THQ derivatives have demonstrated significant anti-inflammatory potential.[15][16]

-

Mechanism of Action: The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for producing pro-inflammatory prostaglandins.[17] Certain THQ-triazole hybrids have been developed as moderately selective COX-2 inhibitors, which may offer a safer gastric profile compared to non-selective NSAIDs.[17] These compounds have been shown to significantly decrease the production of inflammatory mediators such as PGE-2, TNF-ɑ, and IL-6.[17] Another mechanism involves the scavenging of nitric oxide (NO), a key inflammatory signaling molecule.[16]

-

In Vivo Efficacy: In rat models of inflammation, such as the carrageenan paw edema test, orally administered THQ derivatives have shown optimal anti-inflammatory activity.[15] Specific derivatives have demonstrated higher significant anti-inflammatory activity than the standard drug celecoxib at all tested time intervals.[17]

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics.[18] THQ derivatives have shown promise as antibacterial, antifungal, and antiprotozoal agents.[19]

-

Mechanism of Action: The precise mechanisms can vary. Some derivatives are designed to function as peptide deformylase (PDF) inhibitors, an enzyme essential for bacterial protein synthesis.[19] Others may act by disrupting the fungal cell wall.[19]

-

Spectrum of Activity: Novel synthesized THQ derivatives have shown excellent minimum inhibitory concentration (MIC) values against bacterial strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[19] They have also demonstrated potent activity against fungal strains, including Aspergillus flavus and Candida albicans.[19]

Key Signaling Pathways and Mechanisms

The diverse biological effects of THQs are rooted in their ability to modulate critical cellular signaling pathways. Visualizing these pathways is essential for understanding their mechanism of action and for designing more targeted derivatives.

PI3K/AKT/mTOR Pathway in Cancer

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[7] Several THQ derivatives exert their anticancer effects by inhibiting this pathway.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by THQ derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of THQ derivatives and their biological activity is crucial for rational drug design. SAR studies help identify the key pharmacophoric features required for potency and selectivity.[20][21]

-

Substitution Patterns: The type and position of substituents on both the aromatic and heterocyclic rings play a vital role.[22]

-

Aromatic Ring (Benzene portion): Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy, hydroxyl) can significantly modulate activity.[22] Their position determines the electronic and steric profile of the molecule, influencing target binding.

-

Heterocyclic Ring (Saturated Pyridine portion): Substitutions at the N1 position can alter lipophilicity and pharmacokinetic properties.[23] Groups at the C2 and C4 positions are often critical for direct interaction with the target's active site.[7]

-

-

Lipophilicity: A balance in lipophilicity (log P) is essential. While increased lipophilicity can improve membrane permeability and cell uptake, excessively high values can lead to poor solubility and off-target toxicity.[23] Studies have shown a general trend of improved potency with higher lipophilicity for certain activities, such as antitubercular effects.[24]

Caption: Key principles of Structure-Activity Relationships for THQ derivatives.

Experimental Protocols for Bioactivity Evaluation

The validation of biological activity requires robust and reproducible experimental protocols. The following are standardized, step-by-step methodologies for assessing the primary activities of novel THQ derivatives.[25][26]

General Workflow for Bioactivity Screening

A phased screening cascade is employed to efficiently identify and optimize promising compounds.[25][27]

Caption: Phased experimental workflow for screening novel THQ derivatives.

Protocol 1: Cytotoxicity Evaluation using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and is a gold standard for preliminary cytotoxicity screening.[8][25]

Objective: To determine the concentration at which a THQ derivative inhibits 50% of cell growth (IC50).

Materials:

-

Human cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Tetrahydroquinoline derivative (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Positive control (e.g., Doxorubicin)

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THQ derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the media containing the different concentrations of the compound. Include wells for vehicle control (medium with DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell doubling times.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the THQ derivative and use non-linear regression to determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO) from lipopolysaccharide (LPS)-stimulated macrophage cells.[16]

Objective: To assess the potential anti-inflammatory activity of a THQ derivative by measuring its effect on NO production.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Tetrahydroquinoline derivative

-

Griess Reagent (for NO measurement)

-

Positive control (e.g., Dexamethasone)

Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the THQ derivative for 1 hour before inducing inflammation.

-

Inflammation Induction: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite (a stable product of NO) in each sample. Determine the percentage of NO inhibition compared to the LPS-only treated cells.

Future Perspectives and Drug Development

The tetrahydroquinoline scaffold is undeniably a cornerstone of modern medicinal chemistry.[1] Its continued exploration holds immense promise for the development of next-generation therapeutics.

-

Future Directions: Research is increasingly focused on creating hybrid molecules that combine the THQ scaffold with other pharmacophores to achieve dual-target activity, potentially leading to more effective treatments for complex diseases like cancer.[17] The development of THQ derivatives as selective mTOR inhibitors for lung cancer is another active area of investigation.[28]

-

Challenges: Despite their promise, challenges remain. Optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and minimizing potential toxicity are critical hurdles in the transition from a promising lead compound to a clinical candidate.[29][30] Further in vivo studies and, eventually, clinical trials are necessary to fully validate the therapeutic efficacy and safety of these compounds.[6]

By integrating rational design, robust biological evaluation, and a deep understanding of molecular mechanisms, the full therapeutic potential of tetrahydroquinoline derivatives can be unlocked, offering new hope for patients across a spectrum of diseases.

References

- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed. (2021). PubMed.

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. INTERNATIONAL JOURNAL OF PHARMACEUTICAL QUALITY ASSURANCE.

- Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines.

- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science Publishers. (2021). Bentham Science Publishers.

- Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and rel

- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - Bentham Science Publisher. (2021). eurekaselect.com.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry.

- New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation - ResearchGate.

- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC - NIH.

- Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF - ResearchGate. (2025).

- synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. (2019).

- Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed. PubMed.

- Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor - PubMed. (2003). PubMed.

- Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- - Eclética Química. Eclética Química.

- Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modul

- Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC - NIH.

- A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to tre

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.

- The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2024). MDPI.

- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives - ResearchGate.

- Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed. PubMed.

- (PDF) One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - ResearchGate. (2020).

- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023). Journal of Organic and Pharmaceutical Chemistry.

- Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer: Future Medicinal Chemistry - Taylor & Francis Online. Taylor & Francis Online.

- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023). ophcj.nuph.edu.ua.

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed. (2024). PubMed.

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - MDPI. (2023). MDPI.

- (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022).

- A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144 - Benchchem. BenchChem.

- Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PubMed Central. (2022).

- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed. (2021). PubMed.

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. David Discovers.

- Synthesis and antimicrobial activities of novel tetrahydroquinoline and tetrahydroisoquinoline analogues | Request PDF - ResearchGate.

- Journal of Medicinal Chemistry Ahead of Print - ACS Publications.

- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central. (2024).

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC.

- Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF - ResearchGate. (2025).

- Drugs incorporating tetrahydroquinolines. | Download Scientific Diagram - ResearchGate.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (2022).

- Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists - PubMed. (2025). PubMed.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023). PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ajrconline.org [ajrconline.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. accio.github.io [accio.github.io]

- 28. tandfonline.com [tandfonline.com]

- 29. revista.iq.unesp.br [revista.iq.unesp.br]

- 30. Discovery of novel tetrahydroquinoline derivatives as potent, selective, and orally Available AR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 1,2,3,4-Tetrahydroquinoline-8-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,2,3,4-tetrahydroquinoline-8-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific derivative, this paper synthesizes information from analogous compounds, plausible synthetic pathways, and computational predictions to offer a robust understanding of its structural and spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, structural elucidation, and potential applications of this valuable pharmaceutical intermediate.

Introduction and Significance

This compound (C₁₀H₁₀N₂) is a substituted heterocyclic scaffold that has garnered attention as a key building block in the synthesis of complex pharmaceutical agents.[1] Its rigid, three-dimensional structure and the presence of a reactive nitrile group make it a versatile intermediate for creating diverse molecular architectures. The tetrahydroquinoline core is a prevalent motif in numerous biologically active compounds, and strategic functionalization, such as the introduction of a carbonitrile group at the 8-position, can significantly influence pharmacokinetic and pharmacodynamic properties. This derivative is particularly noted for its utility in developing kinase inhibitors, receptor modulators, and other bioactive molecules targeting neurological and anti-inflammatory pathways.[1]

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a fused bicyclic system, where a partially saturated pyridine ring is fused to a benzene ring. The carbonitrile (-C≡N) group is substituted at the 8-position of the aromatic ring.

Key Structural Features:

The tetrahydro-pyridine ring typically adopts a half-chair conformation, which minimizes steric strain. This non-planar conformation is a critical feature, influencing how the molecule interacts with biological targets.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 8-Cyanoquinoline via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a nitrile.[2][3][4][5][6]

-

Diazotization:

-

Dissolve 8-aminoquinoline in an aqueous solution of hydrochloric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt intermediate. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of N₂ gas) will be observed.

-

Stir the reaction mixture at room temperature for several hours, then heat gently to ensure complete reaction.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 8-cyanoquinoline by column chromatography or recrystallization.

-

Part B: Catalytic Hydrogenation of 8-Cyanoquinoline

Catalytic hydrogenation is a standard and effective method for the reduction of the pyridine ring in quinolines to form tetrahydroquinolines.[7][8]

-

Reaction Setup:

-

Dissolve the synthesized 8-cyanoquinoline in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Seal the vessel and purge with hydrogen gas.

-

-

Hydrogenation:

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

-

Work-up and Purification:

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the filter pad with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel.

-

Spectroscopic Characterization and Structural Elucidation

Due to the lack of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on the known spectral properties of its constituent functional groups and related molecules.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH (H5, H6, H7) | 6.8 - 7.5 | Multiplet | 3H |

| NH | 4.0 - 5.0 | Broad Singlet | 1H |

| CH₂ (C2) | ~3.3 | Triplet | 2H |

| CH₂ (C4) | ~2.8 | Triplet | 2H |

| CH₂ (C3) | ~1.9 | Multiplet | 2H |

Rationale:

-

The aromatic protons will appear in the downfield region due to the deshielding effect of the aromatic ring current.

-

The NH proton is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent.

-

The aliphatic protons of the tetrahydro-pyridine ring will be in the upfield region, with the protons on C2 and C4 adjacent to the nitrogen and aromatic ring, respectively, being the most deshielded.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 140 - 150 |

| Aromatic CH | 115 - 130 |

| C≡N (Nitrile) | 115 - 120 |

| Aromatic C (C8-CN) | 105 - 115 |

| CH₂ (C2) | ~42 |

| CH₂ (C4) | ~27 |

| CH₂ (C3) | ~22 |

Rationale:

-

The aromatic carbons will resonate in the downfield region (105-150 ppm).

-

The nitrile carbon is characteristically found in the 115-120 ppm range.

-

The aliphatic carbons of the saturated ring will appear in the upfield region (20-45 ppm).

Predicted Infrared (IR) Spectrum

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium to Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Rationale:

-

The presence of a broad N-H stretch is characteristic of a secondary amine.

-

A sharp, strong absorption around 2240 cm⁻¹ is a definitive indicator of the nitrile group.

-

Absorptions just above and below 3000 cm⁻¹ will distinguish between aromatic and aliphatic C-H bonds.

Structural Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is limited, a comprehensive understanding of its molecular structure can be achieved through the analysis of related compounds and the application of established synthetic and spectroscopic principles. The proposed synthetic route via a Sandmeyer reaction followed by catalytic hydrogenation offers a reliable method for its preparation. The predicted spectroscopic data provides a valuable reference for researchers working on the synthesis and characterization of this and similar compounds. Further experimental studies are warranted to fully elucidate the crystallographic structure and explore the full range of its chemical reactivity and biological activity.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.18840170219]

- Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet−Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617. [https://pubs.acs.org/doi/abs/10.1021/jo981804x]

- MySkinRecipes. (n.d.). This compound.

- Mitsudo, K., Osaki, A., Inoue, H., Sato, E., Shida, N., Atobe, M., & Suga, S. (2020). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry, 16, 2557–2565. [Link]

- PHARMD GURU. (n.d.). SANDMEYERS REACTION.

- Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(11), 1297–1318. [Link]

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Li, Y., Pu, J., & Jiang, X. (2014). Copper-Catalyzed Aerobic Oxidative C–H Cyanation of Tetrahydroisoquinolines. Organic Letters, 16(10), 2692–2695. [https://pubs.acs.org/doi/10.1021/ol500945z]

- Krishnakumar, V., & John, X. (2008). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 69(3), 853–859. [Link]

- Chen, Y., Chen, Q., Zhang, S., Feng, K., Xu, Y.-W., Chen, X., Cao, Z.-X., & Kong, X. (2024). Electrochemically Driven Denitrative Cyanation of Anilines. Organic Letters, 26(40), 7555–7559. [https://pubs.acs.org/doi/10.1021/acs.orglett.4c02685]

- Masterson, D. S. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

- Karpenko, Y. N., Dyakonenko, V. V., Zhirnova, I. V., Chebanov, V. A., & Desenko, S. M. (2012). Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene) Malononitriles. Molbank, 2012(4), M786. [Link]

- ResearchGate. (n.d.). Activity of the catalysts for the hydrogenation of quinoline.

- Sundararajan, G., & Prabakaran, K. (2006). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 64(3), 738–744. [Link]

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic...

- Kuang, C., Senanayake, C. H., & Ma, D. (2010). Catalytic Asymmetric Hydrogenation of Quinolines. Accounts of Chemical Research, 43(9), 1211–1221. [Link]

- PubChemLite. (n.d.). 8-hydroxy-2-quinolinecarbonitrile (C10H6N2O).

- El Bakri, Y., Karthikeyan, S., Lai, C.-H., Bakhite, E. A., Ahmad, I., Abdel-Rahman, A. E., Abuelhassan, S., Marae, I. S., & Shaaban, K. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Biomolecular Structure and Dynamics, 1–17. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. pharmdguru.com [pharmdguru.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern, sustainable approaches. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

Introduction: The Genesis of a Privileged Scaffold

The story of quinoline begins not in a pristine laboratory, but in the complex, dark mixture of coal tar. In 1834, German chemist Friedlieb Ferdinand Runge isolated a colorless, hygroscopic liquid with a pungent odor, which he named "leukol".[2][3] A few years later, in 1842, Charles Gerhardt obtained a similar compound by the alkaline distillation of the antimalarial alkaloid quinine, naming it "Chinolein" or "quinoline".[3] It was August Wilhelm von Hofmann who, in 1845, demonstrated that these two substances were, in fact, identical. The structural elucidation of quinoline, a benzene ring fused to a pyridine ring, was a significant milestone in the early days of organic chemistry, with August Kekulé proposing its correct structure.[2]

The realization that the quinoline core was present in vital natural products like quinine spurred intense research into its synthesis.[4] This led to the discovery of a series of named reactions in the late 19th century that remain the bedrock of quinoline chemistry to this day.[5] These classical syntheses, each with its unique set of substrates and reaction conditions, provided chemists with the tools to construct a diverse range of substituted quinolines, paving the way for the development of new dyes, and more importantly, new therapeutic agents.[3][6] Quinolines and their derivatives have since found applications as antimalarials, antibacterials, anticancer agents, and in many other areas of drug discovery and materials science.[6][7][8]

This guide will navigate the historical landscape of quinoline synthesis, offering a detailed examination of the core classical methods, their mechanisms, and practical applications.

The Classical Era: Foundational Syntheses of the Quinoline Core

The late 19th century was a golden age for quinoline synthesis, with the discovery of several robust methods that are still widely used today. These reactions, named after their discoverers, are a testament to the ingenuity of early organic chemists.

The Skraup Synthesis (1880): A Fiery Beginning

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[9] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[1][9]

Causality Behind Experimental Choices: The use of concentrated sulfuric acid is crucial for the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. Nitrobenzene serves as the oxidizing agent to aromatize the initially formed dihydroquinoline intermediate. The reaction is notoriously exothermic, and the addition of a moderator like ferrous sulfate is often necessary to control the reaction rate and prevent polymerization.[10]

Experimental Protocol: Skraup Synthesis of Quinoline [1]

-

Materials: Aniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent), Ferrous sulfate (optional, as a moderator for the exothermic reaction).

-

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Add the oxidizing agent (nitrobenzene) to the mixture.

-

If using, add ferrous sulfate as a moderator.

-

Heat the mixture cautiously. Once the reaction starts, it can become vigorous.

-

After the initial exothermic reaction subsides, continue heating to complete the reaction.

-

Cool the reaction mixture and carefully pour it into a large volume of water.

-

Neutralize the excess acid with a base (e.g., sodium hydroxide).

-

Isolate the quinoline by steam distillation. The product is then extracted from the distillate with an organic solvent.

-

Purify the crude quinoline by distillation.

-

Mechanism of the Skraup Synthesis

Caption: Mechanism of the Skraup Quinoline Synthesis.

The Doebner-von Miller Reaction (1881): A Versatile Modification

A year after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a more versatile modification that allows for the synthesis of substituted quinolines.[11] This reaction utilizes α,β-unsaturated carbonyl compounds, which can be prepared in situ from aldehydes or ketones, reacting with anilines in the presence of an acid catalyst.[11][12]

Causality Behind Experimental Choices: The use of an α,β-unsaturated carbonyl compound instead of glycerol allows for the introduction of substituents on the newly formed pyridine ring of the quinoline. Lewis acids like tin tetrachloride or Brønsted acids are often used to catalyze the reaction.[11] The reaction mechanism is thought to involve a series of conjugate additions, cyclizations, and eliminations.[11]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [13]

-

Materials: Aniline, Acetaldehyde, Hydrochloric Acid, Zinc Chloride.

-

Procedure:

-

Prepare a solution of aniline hydrochloride by dissolving aniline in concentrated hydrochloric acid.

-

Cool the solution in an ice bath.

-

Slowly add acetaldehyde to the stirred aniline hydrochloride solution. The acetaldehyde undergoes an in situ aldol condensation to form crotonaldehyde.

-

After the addition is complete, add anhydrous zinc chloride to the reaction mixture.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture and neutralize it with a base (e.g., calcium hydroxide).

-

Isolate the 2-methylquinoline by steam distillation.

-

Extract the product from the distillate and purify by vacuum distillation.

-

Mechanism of the Doebner-von Miller Reaction

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynce.com [biosynce.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. organicreactions.org [organicreactions.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. uop.edu.pk [uop.edu.pk]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Safe Handling of 1,2,3,4-Tetrahydroquinoline-8-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the safe handling, storage, and emergency procedures for 1,2,3,4-Tetrahydroquinoline-8-carbonitrile. As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its properties is paramount to ensure laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the rationale behind safety protocols, grounded in the compound's known chemical and toxicological characteristics.

Compound Identification and Physicochemical Profile

This compound is a heterocyclic compound whose scaffold is of significant interest in the synthesis of novel therapeutic agents.[1][2] Its proper identification is the first step in ensuring safe handling.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 50741-37-2[3] |

| Molecular Formula | C₁₀H₁₀N₂ |

| Synonyms | Not available[3] |

| Purity | 95+%[3] |

This guide is intended for use by technically qualified individuals in a research and development setting.[3]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance that presents moderate, but significant, risks upon exposure.[3] The signal word associated with this compound is "Warning" .[3]

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The primary engineering control for handling this compound, especially in its solid form or when heating solutions, is a certified chemical fume hood. [3]This is crucial to mitigate the respiratory irritation hazard (H335) by capturing dust and vapors at the source. Workstations should also be equipped with an eyewash fountain and a safety shower in close proximity. [4][5] Personal Protective Equipment (PPE): PPE is the final line of defense and must be selected based on the specific laboratory task.

| Task | Required PPE | Rationale |

| Weighing Solid | Lab coat, nitrile gloves, safety goggles | Protects against skin contact (H315) and inhalation of fine particulates (H335). |

| Preparing Solutions | Lab coat, nitrile gloves, safety goggles | Protects against skin irritation (H315) and serious eye irritation (H319) from splashes. |

| Running Reactions | Lab coat, nitrile gloves, safety goggles/face shield | A face shield is recommended for reactions under pressure or with a higher risk of splashing to provide full facial protection. [5] |

Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing risk.

Protocol 4.1: Weighing and Solution Preparation

-

Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent) inside the fume hood before handling the compound.

-

Dispensing: Carefully dispense the solid this compound from its storage container onto the weigh boat. Avoid generating dust.

-

Transfer: Gently transfer the weighed solid into the solvent.

-

Cleanup: Immediately clean any minor spills on the balance or work surface within the hood using a damp cloth. Dispose of the weigh boat and cloth in the designated solid chemical waste container.

-

Post-Handling: Wash hands thoroughly with soap and water after removing gloves and exiting the lab. [3] Storage Requirements: Proper storage is vital for maintaining the compound's stability and preventing accidental exposure.

-

Container: Store in a tightly-closed, clearly labeled container. [3]* Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage. [3]The storage area should be secured and accessible only to authorized personnel ("Store locked up" - P405). [3]* Incompatibilities: Segregate from strong oxidizing agents and strong acids. [5][6]* Ignition Sources: Store away from sources of heat or ignition. [3]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First-Aid Measures:

-

Inhalation: If fumes or dust are inhaled, immediately move the affected person to fresh air. Keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor. [3]* Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin with plenty of soap and water. [3]If skin irritation occurs, seek medical advice. [3]* Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. [3]If contact lenses are present, remove them if it is easy to do so and continue rinsing. [3]If eye irritation persists, get medical advice/attention. [3]* Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. [6]Call a physician or poison control center immediately. [7] Accidental Release Measures (Spill Cleanup): The following workflow should be followed for minor spills. For large spills, evacuate the area and contact institutional Environmental Health & Safety.

Caption: Workflow for responding to a minor chemical spill.

Environmental Precautions: Do not allow the product or runoff from a spill to enter drains, waterways, or soil. [3] Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide. [8]* Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen oxides and carbon oxides. [7]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. [8]

Toxicological Profile

The primary known toxicological effects of this compound are irritation to the skin, eyes, and respiratory system. [3]

-

Acute Effects: Direct contact causes irritation. Inhalation of dust can lead to respiratory tract irritation. [3]* Chronic Effects: Specific long-term toxicological data, including carcinogenicity, mutagenicity, and reproductive toxicity, are not available for this specific derivative. However, it is crucial to note that the parent compound, 1,2,3,4-tetrahydroquinoline, is classified as toxic if swallowed (H301) and is suspected of causing cancer (H350). Therefore, it is prudent to handle this compound with the caution appropriate for a compound with potential, uncharacterized long-term hazards. Always work to minimize exposure.

Disposal Considerations

All chemical waste, including unused product and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. * Place waste in a clearly labeled, sealed container.

-

Do not mix with other waste streams unless directed by a qualified professional.

-

Arrange for disposal through an approved and licensed waste disposal company. [3][7]

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline.

- TRANSPORT ADVANCED PART B. (2023). Safety Data Sheet.

- Sbei, N., et al. (2020). The electrosynthesis of 1,2,3,4‐tetrahydroisoquinoline‐1‐carbonitriles. ResearchGate.

- National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary. PubChem.

- University of Illinois Division of Research Safety. (2019). Chemical Hazard Classification (GHS).

- Khan, I., et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. National Institutes of Health.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline.

- ACS Publications. (2008). 1,2,3,4-Tetrahydro-8-hydroxyquinoline-Promoted Copper-Catalyzed Coupling of Nitrogen Nucleophiles and Aryl Bromides. The Journal of Organic Chemistry.

- Pathania, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Springer.

- ResearchGate. (n.d.). Some examples of 1,2,3,4‐tetrahydroquinoline‐containing pharmaceuticals and bioactive molecules.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aksci.com [aksci.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. s1.kaercher-media.com [s1.kaercher-media.com]

The Strategic Intermediate: A Technical Guide to the Pharmaceutical Potential of 1,2,3,4-Tetrahydroquinoline-8-carbonitrile

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with a wide array of biological targets. This guide delves into the specific potential of a key derivative, 1,2,3,4-Tetrahydroquinoline-8-carbonitrile , not as a standalone therapeutic, but as a strategic intermediate in the synthesis of next-generation pharmaceutical agents. The introduction of a carbonitrile group at the 8-position offers a versatile chemical handle for the elaboration of the core structure, opening avenues for the development of novel drugs targeting a range of diseases, from cancer to neurodegenerative disorders.[3][4]

This document will provide researchers, scientists, and drug development professionals with an in-depth analysis of the synthesis, chemical reactivity, and, most importantly, the potential pharmaceutical applications of derivatives originating from this pivotal precursor. We will explore the causality behind experimental choices in derivatization and the self-validating nature of the described protocols, grounding our discussion in authoritative scientific literature.

The 1,2,3,4-Tetrahydroquinoline Scaffold: A Foundation for Bioactivity

The tetrahydroquinoline moiety is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence stems from a combination of favorable physicochemical properties and its ability to be readily synthesized and functionalized. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer: Acting through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and interference with key signaling pathways.[5][6]

-

Neuroprotective: Showing promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease, often through antioxidant and anti-inflammatory mechanisms.[7][8]

-

Anti-inflammatory: Modulating inflammatory pathways, such as the NF-κB signaling cascade.[6]

-

Antiviral and Antibacterial: Exhibiting activity against a range of pathogens.[1]

The versatility of the tetrahydroquinoline core makes it a continuous focus of drug discovery efforts.

Synthesis of this compound: The Gateway Intermediate

The synthesis of this compound is a critical first step in harnessing its potential. While specific, detailed protocols for this exact molecule are not abundantly available in peer-reviewed literature, its synthesis can be approached through established methods for the construction of substituted tetrahydroquinolines. A common and effective strategy involves a domino reaction, which allows for the efficient assembly of the core structure from simple starting materials.[1]

Conceptual Synthetic Workflow

A plausible synthetic route would involve the cyclization of a suitably substituted aniline precursor. The introduction of the carbonitrile group could be achieved either prior to or after the formation of the heterocyclic ring.

Diagram 1: Conceptual Synthetic Pathway for this compound

A conceptual workflow for the synthesis of the target intermediate.

Pharmaceutical Derivatization and Potential Applications

The true value of this compound lies in the versatility of its nitrile group. This functional group can be readily transformed into a variety of other moieties, including amines, carboxylic acids, and tetrazoles, each opening up new avenues for biological activity.

Oncology

The tetrahydroquinoline scaffold is a known pharmacophore in the design of anticancer agents.[5] Derivatives have been shown to target key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway. The carbonitrile group at the 8-position can serve as a crucial anchoring point or be transformed into a group that enhances binding to kinase domains.[3][9]

Table 1: Potential Anticancer Applications of Derivatives

| Derivative Type | Potential Target | Rationale |

| Amine Derivatives | Kinase Inhibitors (e.g., CDK, mTOR) | The amine can act as a key hydrogen bond donor/acceptor in the ATP-binding pocket of kinases. |

| Amidines/Guanidines | Protease Inhibitors | These basic groups can mimic the side chains of arginine or lysine, interacting with the active sites of proteases. |

| Tetrazole Analogs | Bioisosteric replacement for Carboxylic Acid | The tetrazole ring can act as a bioisostere for a carboxylic acid, potentially improving metabolic stability and cell permeability. |

Diagram 2: Derivatization for Anticancer Agents

Transformations of the 8-carbonitrile group to access potential anticancer agents.

Neurodegenerative Disorders

Derivatives of tetrahydroquinoline have shown significant promise as neuroprotective agents.[7] Their mechanisms of action often involve antioxidant properties and the modulation of neuroinflammation. The ability to introduce diverse functionalities at the 8-position allows for the fine-tuning of properties such as blood-brain barrier permeability and target engagement.

A notable example is the structural relationship to compounds investigated for Alzheimer's disease, where acetylcholinesterase inhibition is a key therapeutic strategy.[2] Furthermore, the scaffold has been explored for its potential in treating Parkinson's disease by mitigating oxidative stress.[7][8]

Table 2: Potential Neuroprotective Applications of Derivatives

| Derivative Type | Potential Target/Mechanism | Rationale |

| Amide/Ester Derivatives | Acetylcholinesterase (AChE) Inhibitors | The introduction of specific amide or ester functionalities can lead to interactions with the active site of AChE. |

| Sulfonamide Derivatives | Monoamine Oxidase (MAO) Inhibitors | The sulfonamide group can be a key pharmacophore for interacting with MAO enzymes, relevant in Parkinson's disease. |

| Phenolic Derivatives | Antioxidants | Introduction of a hydroxyl group on an appended aromatic ring can confer radical scavenging properties. |

Diagram 3: Derivatization for Neuroprotective Agents

Synthetic routes from the 8-carbonitrile to potential neuroprotective agents.

Experimental Protocol: Synthesis of a Representative Amine Derivative

The following is a representative, self-validating protocol for the reduction of the nitrile group, a key step in creating a versatile amine intermediate.

Objective: To synthesize 1,2,3,4-Tetrahydroquinolin-8-yl)methanamine from this compound.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of distilled water, followed by a 15% aqueous solution of sodium hydroxide, and then more distilled water.

-

Workup: The resulting suspension is filtered, and the solid is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired (1,2,3,4-Tetrahydroquinolin-8-yl)methanamine.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile peak in the IR spectrum and the appearance of N-H stretching bands are key indicators of a successful reaction.

Conclusion and Future Directions

This compound represents a strategically important, yet underexplored, intermediate in pharmaceutical synthesis. While direct evidence of its own biological activity is sparse, its potential as a precursor for a diverse range of bioactive molecules is significant. The versatility of the carbonitrile group allows for the synthesis of libraries of compounds that can be screened for activity against a multitude of therapeutic targets, particularly in the fields of oncology and neurology.

Future research should focus on the development of efficient and scalable syntheses of this intermediate and the systematic exploration of its derivatization to build libraries of novel compounds for high-throughput screening. The insights gained from such studies will undoubtedly contribute to the development of new and effective therapies for some of the most challenging diseases.

References

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

- Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

- Al-Omar, M. A. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. American Journal of Applied Sciences. [Link]

- Science Publications. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. American Journal of Applied Sciences. [Link]

- Various Authors. (2008). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.

- Buchwald, S. L., et al. (2008). 1,2,3,4-Tetrahydro-8-hydroxyquinoline-Promoted Copper-Catalyzed Coupling of Nitrogen Nucleophiles and Aryl Bromides. The Journal of Organic Chemistry. [Link]

- Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. [Link]

- Google Patents. (2009). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

- Tulyakov, E. A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Antioxidants. [Link]

- Google Patents. (2005).

- Google Patents. (1972). US3654282A - 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids.

- Lorenc-Koci, E., et al. (2004). Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system. Brain Research. [Link]

- Khan, I., et al. (2015). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Journal of Medicinal Chemistry. [Link]

- Nabavi, S. M., et al. (2020). Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. Journal of Clinical Medicine. [Link]

- El Bakri, Y., et al. (2024). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Biomolecular Structure & Dynamics. [Link]

- European Patent Office. (2005).

- ResearchGate. (2020). (PDF) Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. [Link]

- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

- ResearchGate. (n.d.). Some examples of 1,2,3,4‐tetrahydroquinoline‐containing pharmaceuticals and bioactive molecules. [Link]

- ResearchGate. (2023). (PDF)

- Antkiewicz-Michaluk, L., et al. (2014). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research. [Link]

- Pharmaffiliates. (n.d.). (2S,4S)-4-Methyl-1-(((3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-D-arginyl)piperidine-2-carboxylic Acid. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12,935 to dopamine transporter in the rat nigrostriatal, dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thescipub.com [thescipub.com]

The Versatile Reactivity of the Nitrile Group in Tetrahydroquinolines: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Importance of Nitrile-Functionalized Tetrahydroquinolines in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive template for targeting a wide array of biological targets, from receptors to enzymes. The incorporation of a nitrile (cyano) group onto this scaffold further enhances its synthetic and pharmacological potential.

The nitrile group is a unique functional handle; it is metabolically robust, can participate in key binding interactions such as hydrogen bonding and dipole-dipole interactions, and serves as a versatile precursor for a multitude of other functional groups. This chemical versatility allows for late-stage diversification of drug candidates, enabling the rapid exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the reactivity of the nitrile group within the tetrahydroquinoline framework, offering field-proven insights and detailed methodologies for its strategic manipulation in drug development programs.

I. Synthesis of Cyanotetrahydroquinolines: Establishing the Foundation

The strategic placement of a nitrile group on the tetrahydroquinoline ring is paramount for its subsequent exploitation. Several synthetic strategies have been developed to access these crucial building blocks.

A notable and efficient method for the introduction of a cyano group at the 4-position is the nickel-catalyzed asymmetric hydrocyanation of 1,2-dihydroquinolines. This method provides access to chiral 4-cyanotetrahydroquinolines in good yields and with excellent enantioselectivities. The reaction tolerates a variety of functional groups, making it a valuable tool for the synthesis of complex intermediates for pharmaceutically active agents.

Another powerful method for the synthesis of α-cyano tetrahydroisoquinolines with a quaternary center is the Strecker reaction, which utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source. This approach is highly efficient, affording the desired products in up to 99% yield.

II. Key Transformations of the Nitrile Group on the Tetrahydroquinoline Scaffold

The true synthetic utility of cyanotetrahydroquinolines lies in the diverse array of chemical transformations the nitrile group can undergo. The electron-rich nature of the tetrahydroquinoline ring can influence the reactivity of the appended nitrile, a factor that must be considered when designing synthetic routes.

A. Hydrolysis: Accessing Carboxylic Acids and Amides

The hydrolysis of a nitrile to a carboxylic acid or an amide is a fundamental transformation in organic synthesis. This conversion can be achieved under both acidic and basic conditions, with the outcome often dictated by the reaction parameters.

Acid-Catalyzed Hydrolysis:

Heating a cyanotetrahydroquinoline under reflux with a strong acid, such as hydrochloric or sulfuric acid, will typically lead to the corresponding carboxylic acid. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed under the reaction conditions.

-

Causality Behind Experimental Choices: The protonation of the nitrile nitrogen by the strong acid increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water. The high temperature is necessary to drive both the initial hydration and the subsequent hydrolysis of the intermediate amide.

Base-Catalyzed Hydrolysis:

Treatment of a cyanotetrahydroquinoline with a hydroxide base, such as sodium hydroxide or potassium hydroxide, in an aqueous alcoholic solvent at elevated temperatures also yields the carboxylic acid. However, under milder conditions, the reaction can sometimes be stopped at the amide stage.

-

Field-Proven Insight: A fascinating isomerization has been observed during the attempted alkaline hydrolysis of 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile. Instead of the expected hydrolysis product, an isomerization to 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile occurred via a-H shift. This highlights the potential for unexpected reactivity governed by the specific substitution pattern of the tetrahydroquinoline core.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Cyanotetrahydroquinoline

-

To a solution of the cyanotetrahydroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or dioxane), add an excess of aqueous hydrochloric acid (e.g., 6 M).

-

Heat the reaction mixture to reflux and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and adjust the pH with a suitable base to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum to afford the desired tetrahydroquinoline carboxylic acid.

Data Presentation: Comparison of Hydrolysis Conditions

| Product | Reagents and Conditions | Typical Yield | Reference |

| Tetrahydroquinoline-carboxylic acid | HCl (aq), reflux | Good to Excellent | |

| Tetrahydroquinoline-carboxylic acid | NaOH (aq), EtOH/H2O, reflux | Good to Excellent | |

| Tetrahydroquinoline-carboxamide | Milder basic conditions (e.g., controlled temperature and time) | Variable |

B. Reduction: Synthesizing Bioisosterically Important Amines

The reduction of the nitrile group to a primary amine provides access to a key functional group in medicinal chemistry. The resulting aminomethyl-tetrahydroquinoline can act as a bioisostere for other functional groups and can participate in crucial hydrogen bonding interactions with biological targets.

Catalytic Hydrogenation:

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method for the reduction of nitriles. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol or ethanol.

-

Causality Behind Experimental Choices: The choice of catalyst and solvent can influence the reaction's efficiency and selectivity. The use of ammonia or a basic additive can sometimes suppress the formation of secondary amine byproducts.

Metal Hydride Reduction: